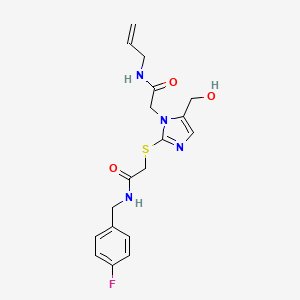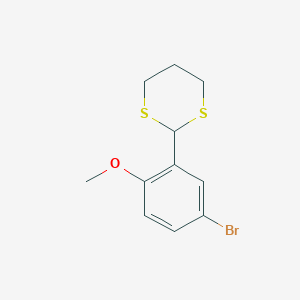
2-(5-Bromo-2-metoxi-fenil)-1,3-ditiano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps. For instance, the synthesis of “5-bromo-2-methoxyphenol” involves three steps: acetylation protection of the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques. For example, “5-Bromo-2-methoxyphenyl benzenesulfonate” has a molecular formula of C13H11BrO4S and an average mass of 343.193 Da .
Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, “5-Bromo-2-methoxybenzenesulfonyl chloride” may be used in the preparation of several 1-bromo-3-heteroarylbenzene derivatives .
Physical and Chemical Properties Analysis
“5-bromo-2-methoxyphenyl acetate” is a solid with a molecular weight of 245.07 . More specific physical and chemical properties were not found in the sources.
Aplicaciones Científicas De Investigación
Antagonista del receptor 4 de melanocortina (MC4R)
- Aplicación: Los investigadores han identificado 2-(5-Bromo-2-metoxi-fenil)-1,3-ditiano como un antagonista no peptídico de MC4R. A diferencia de los antagonistas peptídicos, que requieren inyección intracerebroventricular, este compuesto se puede administrar periféricamente. Reduce eficazmente la pérdida de peso inducida por tumores en modelos de ratones .
Síntesis química y derivados
- Síntesis: El compuesto se puede sintetizar a partir de precursores adecuados. Por ejemplo, el tris(5-bromo-2-metoxi-fenil)antimonio reacciona con ácido ciclopropanocarboxílico en presencia de peróxido de hidrógeno para producir un complejo .
- Derivados: Los investigadores han explorado derivados de este compuesto, modificando el grupo 5-bromo-2-metoxi-fenil para mejorar propiedades específicas .
Actividad biológica y farmacología
- Afinidad de unión: Al investigar la relación estructura-actividad (SAR), los científicos han identificado elementos clave del andamio de benzamida que influyen en la afinidad de unión a MC4R. La porción 5-bromo-2-metoxi-fenil mejora significativamente la actividad de MC4R .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane are currently unknown. , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
. Pharmacokinetic studies would be necessary to determine the compound’s bioavailability and its distribution within the body.
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dithiane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS2/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPYJRJJMSOZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2SCCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
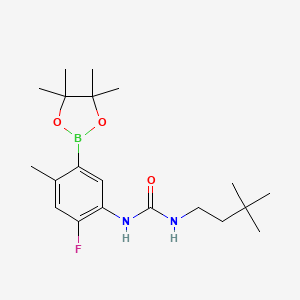

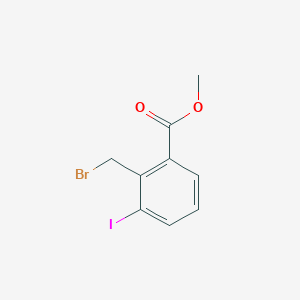
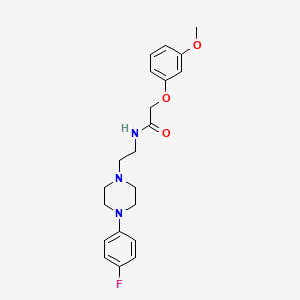

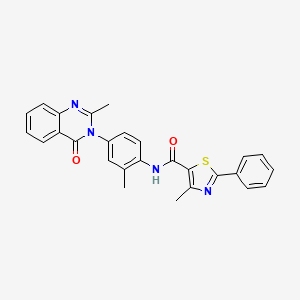
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)
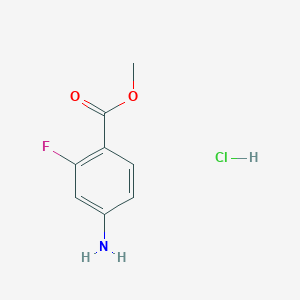
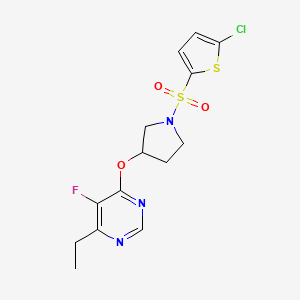
![2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)


